1-benzyl-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine
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Overview
Description
1-benzyl-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine typically involves the reaction of benzimidazole derivatives with benzyl halides and 2-(2-methoxyphenoxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
1-benzyl-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Carvedilol: A related compound with similar structural features but different pharmacological properties.
Benzimidazole derivatives: Various derivatives with modifications at different positions on the benzimidazole ring.
Uniqueness
1-benzyl-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C23H23N3O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-benzyl-3-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-imine |
InChI |
InChI=1S/C23H23N3O2/c1-27-21-13-7-8-14-22(21)28-16-15-25-19-11-5-6-12-20(19)26(23(25)24)17-18-9-3-2-4-10-18/h2-14,24H,15-17H2,1H3 |
InChI Key |
ACAQOPLTVQDGED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3N(C2=N)CC4=CC=CC=C4 |
Origin of Product |
United States |
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